6-(cyclopropanesulfonyl)pyridin-3-amine
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Overview
Description
6-(cyclopropanesulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C8H10N2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopropanesulfonyl)pyridin-3-amine typically involves the introduction of a cyclopropanesulfonyl group to the pyridine ring. One common method is the reaction of 3-aminopyridine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(cyclopropanesulfonyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .
Scientific Research Applications
6-(cyclopropanesulfonyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(cyclopropanesulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-(cyclopropylsulfonyl)pyridin-3-amine
- 3-(cyclopropanesulfonyl)pyridine
- 6-(cyclopropanesulfonyl)pyridin-2-amine
Uniqueness
6-(cyclopropanesulfonyl)pyridin-3-amine is unique due to the specific positioning of the cyclopropanesulfonyl group on the pyridine ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
1147558-20-0 |
---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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